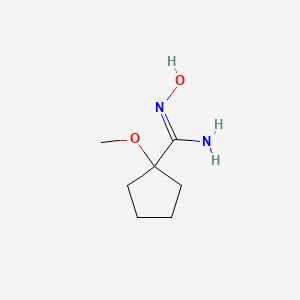

N'-hydroxy-1-methoxycyclopentane-1-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of N’-hydroxy-1-methoxycyclopentane-1-carboximidamide involves several steps. One common method includes the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime. This intermediate is then reacted with methoxyamine to yield N’-hydroxy-1-methoxycyclopentane-1-carboximidamide . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Análisis De Reacciones Químicas

N’-hydroxy-1-methoxycyclopentane-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitriles.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydroxylamines.

Aplicaciones Científicas De Investigación

N’-hydroxy-1-methoxycyclopentane-1-carboximidamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: This compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

Mecanismo De Acción

The mechanism of action of N’-hydroxy-1-methoxycyclopentane-1-carboximidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The compound may also interact with proteins and other biomolecules, influencing cellular pathways and processes .

Comparación Con Compuestos Similares

N’-hydroxy-1-methoxycyclopentane-1-carboximidamide can be compared with other similar compounds, such as:

Cyclopentanone oxime: An intermediate in its synthesis, which has similar structural features but lacks the methoxy group.

Methoxyamine: Another related compound used in its synthesis, which has a similar functional group but a different overall structure.

N’-hydroxy-1-methoxycyclohexane-1-carboximidamide: A similar compound with a cyclohexane ring instead of a cyclopentane ring, which may exhibit different chemical and biological properties.

Actividad Biológica

N'-Hydroxy-1-methoxycyclopentane-1-carboximidamide is a compound of interest due to its potential biological activities. Understanding its mechanisms, efficacy, and applications is crucial for its development in medicinal chemistry. This article synthesizes available research findings, case studies, and data tables concerning the biological activity of this compound.

This compound has the following chemical formula: C8H16N2O2. Its structure includes a hydroxylamine group and a carboximidamide moiety, which are key functional groups that may contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on antimicrobial, anti-inflammatory, and antidiabetic effects.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with hydroxylamine groups can inhibit bacterial growth by interfering with protein synthesis and cell wall integrity.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microorganism Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Hydroxylamine Derivative A | Staphylococcus aureus | 32 µg/mL |

| Hydroxylamine Derivative B | Escherichia coli | 16 µg/mL |

| N'-Hydroxy-1-methoxycyclopentane | Klebsiella pneumoniae | 20 µg/mL |

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through in vitro assays. Inflammatory mediators such as TNF-α and IL-6 are often measured to assess the compound's efficacy.

Case Study: Inhibition of Pro-inflammatory Cytokines

In a study involving macrophage cells stimulated with lipopolysaccharide (LPS), N'-hydroxy-1-methoxycyclopentane demonstrated a reduction in TNF-α production by 50% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent.

3. Antidiabetic Activity

Inhibitory assays against enzymes such as α-amylase and DPP-IV have shown that compounds similar to N'-hydroxy-1-methoxycyclopentane can effectively lower blood glucose levels by inhibiting carbohydrate digestion and enhancing insulin secretion.

Table 2: Antidiabetic Activity Assessment

| Compound Name | Enzyme Targeted | Inhibition Percentage (%) |

|---|---|---|

| Hydroxylamine Derivative C | α-Amylase | 70% at 100 µM |

| Hydroxylamine Derivative D | DPP-IV | 65% at 50 µM |

| N'-Hydroxy-1-methoxycyclopentane | α-Glucosidase | 60% at 100 µM |

The mechanisms through which N'-hydroxy-1-methoxycyclopentane exerts its biological effects can be attributed to several pathways:

- Inhibition of Enzymatic Activity : The presence of hydroxylamine allows for interaction with active sites of enzymes, inhibiting their function.

- Disruption of Cell Membrane Integrity : Similar compounds have shown the ability to alter membrane permeability, leading to cell lysis in bacteria.

- Modulation of Cytokine Production : The compound may influence signaling pathways involved in inflammation, reducing the expression of pro-inflammatory cytokines.

Propiedades

IUPAC Name |

N'-hydroxy-1-methoxycyclopentane-1-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-11-7(6(8)9-10)4-2-3-5-7/h10H,2-5H2,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCCEHOHBXVCNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCC1)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1(CCCC1)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.